molecular formula C15H14FNO3 B8357128 Methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate

Methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate

Cat. No. B8357128
M. Wt: 275.27 g/mol
InChI Key: QXYHJWBBYNDQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08710077B2

Procedure details

70 mL of methyl acrylate and 44.4 mL of 4-fluorophenylacetonitrile were dissolved in 200 mL of THF and 50 mL of methanol. 150 mL of a 30% solution of sodium methylate in methanol were added slowly. The mixture was stirred at room temperature for 15 h and for 4 h at 50° C. The mixture was cooled to room temperature and poured onto cooled 2N HCl. The aqueous layer was washed with ethyl acetate three times, the combined organic layers were extracted with water and brine, dried over sodium sulfate and evaporated to dryness to give 101.5 g of crude product, that was sufficiently pure for further conversion. Rt=1.60 min (Method C). Detected mass: 276.2 (M+H+).
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
44.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](OC)(=[O:4])[CH:2]=[CH2:3].[F:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]#[N:16])=[CH:10][CH:9]=1.C[O-:18].[Na+].Cl.[CH2:21]1[CH2:25][O:24][CH2:23][CH2:22]1>CO>[CH3:23][O:24][C:25]([CH:21]1[CH2:22][C:14]([C:15]#[N:16])([C:11]2[CH:12]=[CH:13][C:8]([F:7])=[CH:9][CH:10]=2)[CH2:3][CH2:2][C:1]1=[O:4])=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
44.4 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)CC#N
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 h and for 4 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured
WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate three times
EXTRACTION
Type
EXTRACTION
Details
the combined organic layers were extracted with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(=O)C1C(CCC(C1)(C1=CC=C(C=C1)F)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 101.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.